molecular formula C26H23N5O4 B600830 Alogliptin Related Compound 18 CAS No. 1430222-09-5

Alogliptin Related Compound 18

Cat. No. B600830
M. Wt: 469.5
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alogliptin Related Compound 18 (ARC-18) is a chemical compound that is used in scientific research to study the mechanism of action of alogliptin, a drug used to treat Type 2 diabetes. ARC-18 is a synthetic compound that is related to alogliptin, and it is used to investigate the biochemical and physiological effects of alogliptin on the body.

Scientific Research Applications

1. Diabetes Management and β-cell Function

A study by Zhang et al. (2011) explored the effects of chronic administration of alogliptin on glucose control and pancreas islet function in a non-genetic mouse model of type 2 diabetes. They aimed to understand the molecular mechanisms underlying these effects. Their findings contribute to the understanding of alogliptin's role in diabetes management and its impact on β-cell function in the pancreas (Zhang, Wang, Huang, & Wang, 2011).

2. Cardiovascular Safety in Diabetes Patients

White et al. (2013) assessed the cardiovascular safety of alogliptin in patients with type 2 diabetes who had experienced a recent acute coronary syndrome. Their study was a double-blind, noninferiority trial focusing on the impact of alogliptin on major adverse cardiovascular events. This research is significant for understanding the cardiovascular implications of alogliptin use in a high-risk diabetic population (White et al., 2013).

3. Neurovascular Protection

Hao et al. (2019) investigated the neurovascular protective effects of alogliptin in a murine model and in vitro. Their findings indicate that alogliptin can improve neurovascular integrity and exert neuroprotective effects. This research is crucial for understanding the potential neurological applications of alogliptin, particularly in the context of stroke and brain injury (Hao et al., 2019).

4. Antidiabetic Drug Analysis

Zhang et al. (2015) developed a high-performance liquid chromatography (HPLC) method for the determination of alogliptin benzoate and its potential impurities in bulk drug and tablets. This analytical method is essential for quality control and assurance in the pharmaceutical development and production of alogliptin (Zhang, Ma, Jing, & Zhang, 2015).

properties

CAS RN

1430222-09-5

Product Name

Alogliptin Related Compound 18

Molecular Formula

C26H23N5O4

Molecular Weight

469.5

Appearance

Solid powder

Purity

> 95%

quantity

Milligrams-Grams

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.